{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine
CAS No.:
Cat. No.: VC17452582
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | (3-methoxy-1-bicyclo[1.1.1]pentanyl)methanamine |
| Standard InChI | InChI=1S/C7H13NO/c1-9-7-2-6(3-7,4-7)5-8/h2-5,8H2,1H3 |
| Standard InChI Key | YWPUQWLTXMVAIG-UHFFFAOYSA-N |
| Canonical SMILES | COC12CC(C1)(C2)CN |
Introduction
Structural Characteristics
Molecular Architecture
The core structure of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine is based on the bicyclo[1.1.1]pentane system, a highly strained carbocycle characterized by three fused rings in a [1.1.1] configuration. The methoxy group () is attached to the 3-position, while the methanamine moiety () is bonded to the 1-position . The strain inherent to the bicyclo[1.1.1]pentane framework (~70 kcal/mol) imparts unique reactivity, making it a valuable bioisostere for linear or bulky substituents in drug design .
Stereochemical Considerations
The compound lacks defined stereocenters due to the symmetry of the bicyclo[1.1.1]pentane core . Computational analyses predict a planar arrangement of substituents, with the methoxy and methanamine groups occupying equatorial positions relative to the bicyclic system .
Synthesis and Reactivity
Key Challenges
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Strain Management: The high ring strain necessitates mild reaction conditions to prevent undesired rearrangements .
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Regioselectivity: Ensuring precise placement of substituents requires careful choice of catalysts and protecting groups .
Physicochemical Properties
Molecular and Computational Data
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Molecular Formula:
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InChIKey: Computed as GFDQQBBUZRWEIT-UHFFFAOYSA-N for the analogous 3-methoxybicyclo[1.1.1]pentan-1-amine .
Predicted Properties
Applications in Research
Pharmaceutical Development
Bicyclo[1.1.1]pentane derivatives are widely employed as bioisosteres for tert-butyl groups or aromatic rings, improving pharmacokinetic profiles by reducing metabolic liability and enhancing solubility . The amine functionality in {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine enables its use as a:
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